[(3,4-dimethoxyphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate [(3,4-dimethoxyphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate
Brand Name: Vulcanchem
CAS No.: 1794751-24-8
VCID: VC11894583
InChI: InChI=1S/C20H23NO8/c1-24-14-7-6-13(10-15(14)25-2)21-18(22)11-29-20(23)12-8-16(26-3)19(28-5)17(9-12)27-4/h6-10H,11H2,1-5H3,(H,21,22)
SMILES: COC1=C(C=C(C=C1)NC(=O)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC
Molecular Formula: C20H23NO8
Molecular Weight: 405.4 g/mol

[(3,4-dimethoxyphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate

CAS No.: 1794751-24-8

Cat. No.: VC11894583

Molecular Formula: C20H23NO8

Molecular Weight: 405.4 g/mol

* For research use only. Not for human or veterinary use.

[(3,4-dimethoxyphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate - 1794751-24-8

Specification

CAS No. 1794751-24-8
Molecular Formula C20H23NO8
Molecular Weight 405.4 g/mol
IUPAC Name [2-(3,4-dimethoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate
Standard InChI InChI=1S/C20H23NO8/c1-24-14-7-6-13(10-15(14)25-2)21-18(22)11-29-20(23)12-8-16(26-3)19(28-5)17(9-12)27-4/h6-10H,11H2,1-5H3,(H,21,22)
Standard InChI Key IPLRBLANKGHHPC-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)NC(=O)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC
Canonical SMILES COC1=C(C=C(C=C1)NC(=O)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC

Introduction

Structural Identification and Molecular Characteristics

[(3,4-Dimethoxyphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate (CAS: 1794751-24-8) is a synthetic organic compound featuring a benzoate ester core modified with methoxy and carbamoyl functional groups. Its molecular formula is C₂₀H₂₃NO₈, with a molecular weight of 405.4 g/mol . The IUPAC name, [2-(3,4-dimethoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate, reflects its bifunctional structure: a 3,4-dimethoxyphenyl carbamoyl group linked via a methylene bridge to a 3,4,5-trimethoxybenzoate moiety .

Key Structural Features:

  • Aromatic Core: The benzoate component contains three methoxy groups at positions 3, 4, and 5, contributing to electron-rich aromaticity .

  • Carbamoyl Linkage: The carbamoyl group (-NH-C=O) bridges the methylene unit to the 3,4-dimethoxyphenyl ring, introducing hydrogen-bonding capability.

  • Methoxy Substitutions: Methoxy groups enhance solubility in polar organic solvents and influence steric interactions .

Table 1: Molecular Data

PropertyValueSource
Molecular FormulaC₂₀H₂₃NO₈
Molecular Weight405.4 g/mol
IUPAC Name[2-(3,4-dimethoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate
InChI KeyIPLRBLANKGHHPC-UHFFFAOYSA-N
SMILESCOC1=C(C=C(C=C1)NC(=O)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC

Synthesis and Chemical Reactivity

Synthetic Routes

The compound is synthesized via a multi-step protocol:

  • Esterification: 3,4,5-Trimethoxybenzoic acid is esterified with methanol under acidic conditions to form methyl 3,4,5-trimethoxybenzoate .

  • Carbamoyl Formation: 3,4-Dimethoxyaniline reacts with chloroacetyl chloride to yield (3,4-dimethoxyphenyl)carbamoyl chloride.

  • Coupling Reaction: The carbamoyl chloride is coupled with methyl 3,4,5-trimethoxybenzoate in the presence of a base (e.g., NaOH) to form the final product .

Key Reaction Conditions:

  • Temperature: 30–60°C for coupling .

  • Catalysts: Sulfuric acid for esterification; DMF as a solvent for amide bond formation .

  • Yield: Optimized protocols report yields of 33–50% after purification .

Reactivity and Stability

  • Hydrolysis: The ester and carbamate bonds are susceptible to hydrolysis under strongly acidic or basic conditions .

  • Photostability: Methoxy groups confer resistance to UV degradation, as observed in related trimethoxybenzoate derivatives .

  • Thermal Stability: Decomposition occurs above 200°C, consistent with aromatic esters .

Physicochemical Properties

Solubility and Partitioning

  • Solubility: Moderately soluble in chloroform and methanol; poorly soluble in water .

  • LogP: Estimated at 2.1–2.5, indicating moderate lipophilicity .

Table 2: Physicochemical Data

PropertyValueSource
Melting PointNot reported
Boiling PointDecomposes >200°C
Density~1.3 g/cm³ (estimated)
Solubility in CHCl₃10–20 mg/mL
CompoundActivitySource
Methyl 3,4,5-trimethoxybenzoateAntifungal (C. albicans IC₅₀: 12 µM)
3,4,5-Trimethoxybenzoic acidCOX-2 inhibition (IC₅₀: 8.7 µM)

Industrial and Research Applications

Pharmaceutical Intermediate

The compound’s bifunctional structure makes it a candidate for derivatization in drug discovery, particularly for:

  • Anticancer Agents: Methoxy-rich aromatics target tubulin polymerization .

  • Neuroprotective Drugs: Carbamates are explored in acetylcholinesterase inhibition.

Material Science

  • Polymer Modifiers: Ester groups can enhance polymer flexibility in coatings.

  • Liquid Crystals: Methoxy substitutions promote mesophase stability .

Future Directions and Challenges

  • Synthetic Optimization: Improving yields via microwave-assisted or flow chemistry .

  • Biological Screening: Prioritize assays for antimicrobial, anticancer, and anti-inflammatory activity.

  • Toxicological Profiling: Assess acute toxicity and metabolic pathways in vitro.

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